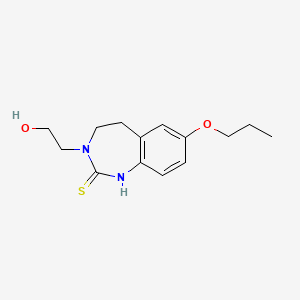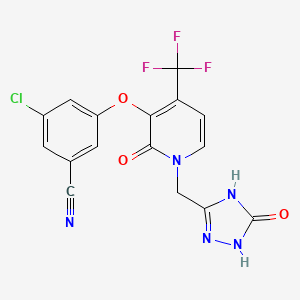
Doravirine metabolite M8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Doravirine metabolite M8 is a significant oxidative metabolite of Doravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Doravirine is known for its efficacy, safety, and favorable pharmacokinetic profile, making it a valuable component in antiretroviral therapy. The metabolite M8 is formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP3A.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Doravirine metabolite M8 involves the oxidative metabolism of Doravirine. This process is primarily mediated by cytochrome P450 enzymes, specifically CYP3A. The reaction conditions typically include the presence of oxygen and NADPH, which are essential for the enzymatic activity of CYP3A. The reaction can be carried out in vitro using liver microsomes or in vivo in animal models to study the pharmacokinetics and metabolism of Doravirine.
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a research compound. the large-scale synthesis of Doravirine itself involves multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. The production process is optimized for high yield and purity, ensuring the availability of Doravirine for clinical use.
化学反応の分析
Types of Reactions
Doravirine metabolite M8 undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to the formation of M8 from Doravirine.
Reduction: Potential reduction reactions can occur under specific conditions.
Substitution: Possible substitution reactions involving functional groups on the metabolite.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes (CYP3A), oxygen, NADPH.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major product of the oxidation of Doravirine is the metabolite M8. Further reactions can lead to secondary metabolites, including glucuronides and conjugates with glutathione or cysteine.
科学的研究の応用
Doravirine metabolite M8 is primarily used in scientific research to understand the metabolism and pharmacokinetics of Doravirine. Its applications include:
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of Doravirine.
Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of Doravirine.
Toxicology Studies: Evaluating the safety and potential toxic effects of Doravirine and its metabolites.
Biomarker Development: Using M8 as a biomarker for monitoring Doravirine therapy in patients.
作用機序
Doravirine metabolite M8 exerts its effects through the inhibition of the reverse transcriptase enzyme of HIV-1. The metabolite binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication. The molecular targets include the reverse transcriptase enzyme and associated pathways involved in viral replication.
類似化合物との比較
Doravirine metabolite M8 can be compared with metabolites of other non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as:
Efavirenz Metabolites: Efavirenz undergoes extensive metabolism to form several metabolites, including 8-hydroxyefavirenz.
Rilpivirine Metabolites: Rilpivirine is metabolized to form hydroxylated and glucuronidated metabolites.
Etravirine Metabolites: Etravirine is metabolized to form hydroxylated and conjugated metabolites.
The uniqueness of this compound lies in its specific formation pathway and its pharmacokinetic properties, which contribute to the overall efficacy and safety profile of Doravirine.
特性
CAS番号 |
1338226-05-3 |
|---|---|
分子式 |
C16H9ClF3N5O3 |
分子量 |
411.72 g/mol |
IUPAC名 |
3-chloro-5-[2-oxo-1-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile |
InChI |
InChI=1S/C16H9ClF3N5O3/c17-9-3-8(6-21)4-10(5-9)28-13-11(16(18,19)20)1-2-25(14(13)26)7-12-22-15(27)24-23-12/h1-5H,7H2,(H2,22,23,24,27) |
InChIキー |
UFVUNOWUDOJABB-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=O)C(=C1C(F)(F)F)OC2=CC(=CC(=C2)C#N)Cl)CC3=NNC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


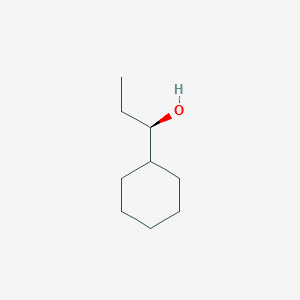



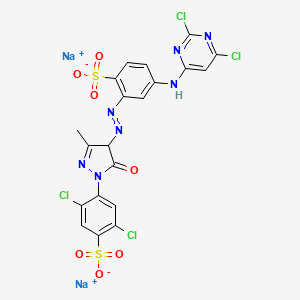
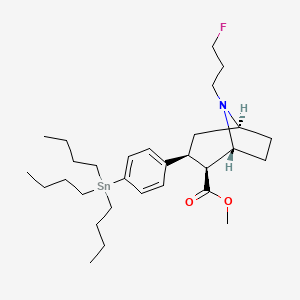
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
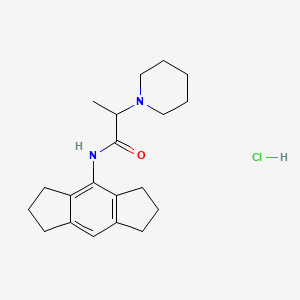
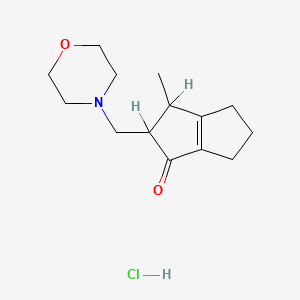
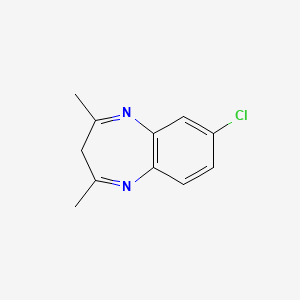
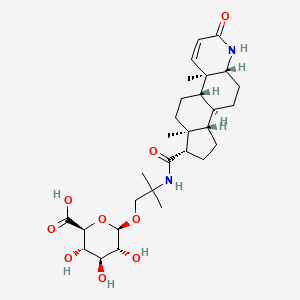
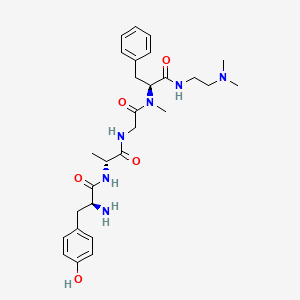
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
